1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea

Catalog No.
S2679919
CAS No.
1603575-30-9
M.F
C9H16N4OS
M. Wt
228.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)th...

CAS Number

1603575-30-9

Product Name

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea

Molecular Formula

C9H16N4OS

Molecular Weight

228.31

InChI

InChI=1S/C9H16N4OS/c1-14-5-4-12-9(15)11-3-2-8-6-10-7-13-8/h6-7H,2-5H2,1H3,(H,10,13)(H2,11,12,15)

InChI Key

UWWMFKZFZSIIER-UHFFFAOYSA-N

SMILES

COCCNC(=S)NCCC1=CN=CN1

solubility

not available

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea is a synthetic compound that belongs to the class of thioureas. Its molecular formula is C11H19N3O2S, with a molecular weight of 261.36 g/mol. The compound features a unique structure that includes both imidazole and thiourea functional groups. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its biological activity, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms. This compound exists in crystalline form, exhibiting a melting point of 119-121 °C and displaying solubility in water, methanol, and ethanol, but is insoluble in non-polar solvents.

The synthesis of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea typically involves the reaction between 1-(2-aminoethyl)imidazole and 2-methoxyethyl isothiocyanate. This reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product can then be purified through recrystallization or column chromatography to achieve high purity. The chemical reaction can be summarized as follows:

1 2 aminoethyl imidazole+2 methoxyethyl isothiocyanate1 2 1H Imidazol 5 yl ethyl 3 2 methoxyethyl thiourea\text{1 2 aminoethyl imidazole}+\text{2 methoxyethyl isothiocyanate}\rightarrow \text{1 2 1H Imidazol 5 yl ethyl 3 2 methoxyethyl thiourea}

1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea has demonstrated significant biological properties. It exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it possesses anti-inflammatory properties, effectively reducing the production of pro-inflammatory cytokines. Notably, the compound promotes the regeneration of damaged tissues such as liver and brain tissues, indicating its potential therapeutic applications in regenerative medicine.

The synthesis methods for 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea include:

  • Reflux Reaction: Conducting the reaction between 1-(2-aminoethyl)imidazole and 2-methoxyethyl isothiocyanate in a solvent like ethanol or methanol under reflux conditions.
  • Purification Techniques: After synthesis, purification can be achieved through recrystallization or column chromatography to isolate the desired compound in high purity.
  • Characterization: The structure of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .

The applications of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea are diverse:

  • Medicinal Chemistry: It serves as a building block for developing potential therapeutic agents with antifungal, antibacterial, and anticancer properties.
  • Materials Science: The thiourea group allows interaction with metal ions, making this compound useful in creating metal-organic frameworks and coordination polymers for applications in gas storage and catalysis.
  • Biological Studies: It can be used as a probe for studying enzyme activity and protein-ligand interactions due to its ability to form hydrogen bonds and coordinate with metal ions .

Research into the interaction studies of 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea indicates its ability to form complexes with various biological targets. The imidazole ring facilitates interactions with enzymes and receptors through hydrogen bonding and π-π interactions. Furthermore, the thiourea group may form coordination complexes with metal ions that modulate the activity of metalloenzymes and other metal-dependent biological processes .

Several compounds share structural characteristics with 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2-aminoethyl)-imidazoleContains an imidazole ringServes as a precursor for various derivatives
ThioureaBasic thiourea structureKnown for its role in agriculture and pharmaceuticals
4-thiazolidinone derivativesContains sulfur within a five-membered ringExhibits diverse biological activities

Uniqueness: The distinct combination of both imidazole and thiourea functional groups in 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea contributes to its unique biological activities compared to other similar compounds. Its potential applications in medicinal chemistry and materials science further enhance its significance within this class of compounds .

XLogP3

-0.2

Dates

Last modified: 04-15-2024

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